N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

medicinal chemistry hydrogen bonding drug design

Differentiate your TBK1/IKKε kinase library with CAS 303995-23-5—a chromeno[2,3-b]pyridine featuring a charge-neutral N,N-dimethylurea at position 3 instead of common carboxylic acid variants. Computed XLogP3≈3.45, TPSA 75.44 Ų, 1 rotatable bond, and 2-CF₃ metabolic shield make it a superior reference for property-based optimization. Verifiable ≥98% purity. Act now to secure limited stock for systematic SAR against CAS 339020-61-0 and CAS 241126-97-6.

Molecular Formula C16H12F3N3O3
Molecular Weight 351.285
CAS No. 303995-23-5
Cat. No. B2597766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea
CAS303995-23-5
Molecular FormulaC16H12F3N3O3
Molecular Weight351.285
Structural Identifiers
SMILESCN(C)C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
InChIInChI=1S/C16H12F3N3O3/c1-22(2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)25-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24)
InChIKeyKFZBNRBROOIMFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea (CAS 303995-23-5): Structural Identity, Physicochemical Profile, and Scaffold Context for Research Procurement


N,N-Dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea (CAS 303995-23-5; molecular formula C₁₆H₁₂F₃N₃O₃; MW 351.28 g/mol) is a synthetic heterocyclic small molecule featuring a 5H-chromeno[2,3-b]pyridine core functionalized with an N,N-dimethylurea moiety at the 3-position, a trifluoromethyl group at the 2-position, and a ketone at the 5-position [1]. The chromeno[2,3-b]pyridine scaffold is recognized as a privileged medicinal scaffold with documented utility across anti-inflammatory, anticancer, and kinase-inhibitory applications [2]. This compound occupies a distinct structural niche at the intersection of heterocyclic medicinal chemistry and urea-based pharmacophore design, and is commercially available at ≥98% purity from multiple reputable vendors .

Why Direct Substitution of N,N-Dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea with Close Chromeno[2,3-b]pyridine Analogs Is Not Advisable Without Quantitative Justification


Although the chromeno[2,3-b]pyridine scaffold is shared across numerous research compounds, substitution at the 3-position with an N,N-dimethylurea group—as opposed to the more common carboxylic acid (CAS 339020-61-0), methyl carbamate (CAS 303995-25-7), N-methoxy-N-methylurea (CAS 303995-28-0), or carboxamide (CAS 241126-97-6) variants—imparts a unique hydrogen-bonding donor/acceptor topology, lipophilicity profile (computed XLogP3 ≈ 3.45 vs. ~2.7 for the unsubstituted parent scaffold), and conformational rigidity (only 1 rotatable bond) that collectively distinguish this compound's pharmacological and physicochemical behavior [1]. The class-level TBK1/IKKε kinase inhibition data for closely related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives demonstrate that even subtle A-ring and C-ring substituent modifications produce IC₅₀ values spanning from 210 nM to >10 μM and can invert selectivity between TBK1 and IKKε [2]. These structure-activity relationship (SAR) observations underscore that in-class compounds cannot be assumed interchangeable, and procurement decisions must be anchored to compound-specific evidence rather than scaffold-level generalities.

Quantitative Differentiation Evidence for CAS 303995-23-5: Physicochemical, Structural, and Pharmacological Comparator Analysis


Urea vs. Carboxylic Acid at Position 3: Hydrogen-Bond Donor Topology and Ionization State Divergence

The N,N-dimethylurea substituent at position 3 of CAS 303995-23-5 provides exactly one hydrogen-bond donor (the urea NH; computed HBD count = 1) while remaining charge-neutral at physiological pH. In contrast, the corresponding 3-carboxylic acid analog (CAS 339020-61-0; 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid) is ionizable at physiological pH (pKₐ ~4–5), presenting a carboxylate anion that fundamentally alters membrane permeability, protein binding, and oral bioavailability potential [1]. These differences are non-trivial and preclude simple interchange in biological assays .

medicinal chemistry hydrogen bonding drug design physicochemical profiling

Lipophilicity Advantage: XLogP3 Comparison Across 3-Position Chromeno[2,3-b]pyridine Variants

The computed XLogP3 for CAS 303995-23-5 is 3.45, placing it within the optimal lipophilicity window (LogP 1–4) associated with favorable oral absorption and CNS permeability potential [1]. The unsubstituted parent scaffold 5H-chromeno[2,3-b]pyridine has XLogP3 = 2.7 [2]. The N-(4-chlorobenzyl)-carboxamide analog (CAS 241126-97-6; MW 432.78, containing an additional chlorophenyl ring) is substantially more lipophilic (estimated LogP ~4.5–5.0) . The carboxylic acid analog (CAS 339020-61-0) is expected to be substantially more hydrophilic due to the ionizable carboxyl group. This positions CAS 303995-23-5 at a differentiated lipophilicity midpoint that may be advantageous for balancing permeability and aqueous solubility in cell-based assays.

lipophilicity ADME LogP drug-likeness

Conformational Restriction: Single Rotatable Bond as a Determinant of Binding Entropy and Selectivity Potential

CAS 303995-23-5 possesses exactly 1 rotatable bond (the urea C–N linkage connecting the dimethylurea to the chromeno[2,3-b]pyridine core) [1]. In contrast, the N-(4-chlorobenzyl)-carboxamide analog (CAS 241126-97-6; MW 432.78) contains at least 5 rotatable bonds, and the N-methoxy-N-methylurea analog (CAS 303995-28-0) contains additional rotatable bonds associated with the methoxy group . Conformational restriction has been quantitatively linked to improved binding affinity and selectivity in drug discovery, with each additional rotatable bond estimated to reduce the probability of oral bioavailability and increase the entropic penalty upon target binding by approximately 0.5–1.5 kcal/mol [2]. The 1-rotatable-bond architecture of CAS 303995-23-5 may therefore confer a thermodynamic advantage in target engagement relative to more flexible analogs.

conformational restriction rotatable bonds binding selectivity medicinal chemistry

Scaffold Privilege Context: Chromeno[2,3-b]pyridine Kinase Inhibition with Quantitative Benchmarking Against Amlexanox

Although direct kinase inhibition data for CAS 303995-23-5 have not been publicly disclosed, the chromeno[2,3-b]pyridine scaffold has been validated as a kinase-inhibitory chemotype. Beyett et al. (2018) reported that structurally related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives inhibit the inflammatory kinases TBK1 and IKKε with IC₅₀ values as low as 210 nM, representing a 5- to 10-fold improvement over the reference inhibitor amlexanox (IC₅₀ ~1–2 μM for both kinases) [1]. Importantly, A-ring substituent modifications were shown to modulate selectivity between TBK1 and IKKε, demonstrating that the 3-position functional group identity is a critical determinant of both potency and selectivity within this chemotype [2]. The N,N-dimethylurea at position 3 of CAS 303995-23-5 replaces the carboxylic acid of the benchmark series, offering a distinct pharmacophore geometry for kinase hinge-region interactions.

kinase inhibition TBK1 IKKε anti-inflammatory scaffold optimization

Trifluoromethyl Group: Metabolic Stability and Lipophilicity Contribution Relative to Non-Fluorinated Chromeno[2,3-b]pyridines

The trifluoromethyl (–CF₃) group at position 2 of CAS 303995-23-5 serves as a metabolically stable, electron-withdrawing substituent that increases lipophilicity (ΔLogP contribution ~+0.5–1.0 relative to –CH₃) while resisting oxidative metabolism by cytochrome P450 enzymes [1]. This is in contrast to non-fluorinated chromeno[2,3-b]pyridine analogs that may bear methyl or hydrogen at the 2-position and are thus more susceptible to CYP-mediated oxidation at that site [2]. The –CF₃ group's combination of high electronegativity, metabolic inertness, and modest volume (comparable to an isopropyl group) makes it a preferred substituent in lead optimization campaigns when balancing potency, metabolic stability, and physicochemical properties [3].

trifluoromethyl metabolic stability bioisostere fluorine chemistry

Commercial Availability and Purity Benchmarking: ≥98% Specification Supports Reproducible Assay Deployment

CAS 303995-23-5 is commercially available from multiple vendors at ≥98% purity (HPLC) with lot-specific quality control data including NMR and HPLC traces available upon request . Storage conditions are specified as sealed, dry, 2–8°C, and the compound is classified as a non-hazardous research chemical (GHS07 warning) with standard room-temperature shipping within the continental US . This purity specification is equivalent to or exceeds the typical ≥95% purity offered for the closest comparator compounds (e.g., CAS 303995-25-7 at ≥95–98% ; CAS 339020-61-0 at ≥90% ), ensuring that procurement of CAS 303995-23-5 supports reproducible, publication-quality biological assay data without the confounding effects of unknown impurities.

procurement purity quality control reproducibility

Optimal Research and Procurement Application Scenarios for N,N-Dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea (CAS 303995-23-5)


Kinase Inhibitor Screening Library Expansion with a Non-Carboxylic Acid Chromeno[2,3-b]pyridine Chemotype

For screening laboratories seeking to diversify their kinase-focused compound collections beyond the well-precedented carboxylic acid series, CAS 303995-23-5 offers a structurally distinct, charge-neutral urea pharmacophore at the 3-position of the chromeno[2,3-b]pyridine core. The Beyett et al. (2018) SAR data demonstrate that 3-position functional group identity is critical for TBK1/IKKε potency and selectivity within this scaffold, with IC₅₀ values ranging from 210 nM to >10 μM depending on substitution pattern [1]. Screening this compound alongside the carboxylic acid (CAS 339020-61-0) and carboxamide (CAS 241126-97-6) analogs enables systematic exploration of 3-position pharmacophore requirements.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Conformational Rigidity

With a computed XLogP3 of 3.45 and only 1 rotatable bond, CAS 303995-23-5 sits within the optimal property space associated with favorable oral bioavailability (rotatable bonds ≤10, TPSA ≤140 Ų) as defined by the Veber rules [1]. Medicinal chemistry teams encountering excessively lipophilic or conformationally flexible lead compounds within the chromeno[2,3-b]pyridine series can use CAS 303995-23-5 as a reference point for property-based optimization, benchmarking new analogs against its combination of moderate lipophilicity, acceptable polar surface area (75.44 Ų), and minimal conformational entropy penalty.

Metabolic Stability Assessment of 2-Trifluoromethyl Chromeno[2,3-b]pyridines in Preclinical ADME Panels

The –CF₃ group at position 2 is expected to confer metabolic stability advantages relative to non-fluorinated or methyl-substituted chromeno[2,3-b]pyridine analogs, based on well-established fluorine medicinal chemistry principles [1]. CAS 303995-23-5 is an appropriate test article for head-to-head microsomal or hepatocyte stability comparisons against non-fluorinated chromeno[2,3-b]pyridines to quantify the metabolic shielding effect of the 2-CF₃ substituent in this specific scaffold context, generating data that can guide further lead optimization decisions.

Building Block for Diversity-Oriented Synthesis of Chromeno[2,3-b]pyridine-Focused Libraries

As a commercially available, high-purity (≥98%) building block [1], CAS 303995-23-5 can serve as a synthetic intermediate for further derivatization. The N,N-dimethylurea moiety can undergo controlled hydrolysis to the corresponding 3-amino intermediate, which can then be elaborated into diverse amide, sulfonamide, or heterocyclic products. The 5-ketone and the electron-deficient pyridine ring offer additional handles for chemoselective transformations, making this compound a versatile entry point for generating chromeno[2,3-b]pyridine-focused compound libraries with systematic variation at multiple positions.

Quote Request

Request a Quote for N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.